2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
2-methoxycarbonylspiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-8(13)10(7(11)12)5-9(6-10)3-2-4-9/h2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSMXYFXCYSFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[3.3]heptane-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Spiro[3.3]heptane-2,6-dicarboxylic acid.
Reduction: 2-(Hydroxymethyl)spiro[3.3]heptane-2-carboxylic acid.
Substitution: Various substituted spiro[3.3]heptane derivatives.
Scientific Research Applications
2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Spiro[3.3]heptane Derivatives
Physicochemical Properties
Acidity and Solubility
- This compound : The carboxylic acid group (pKa ~2-3) and ester group (hydrolyzable under basic conditions) confer pH-dependent solubility. Predicted collision cross-section (CCS) for [M+H]+ is 143.3 Ų , suggesting moderate polarity.
- 2-(Trifluoromethyl) analog : The electron-withdrawing CF₃ group increases acidity (lower pKa) and enhances lipophilicity .
Biological Activity
2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, also known as 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, is a compound with notable potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, particularly its effects on various biological systems, and presents relevant research findings.
- Molecular Formula : C₁₀H₁₄O₄
- Molecular Weight : 198.22 g/mol
- CAS Number : 1888829-23-9
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its analogs and derivatives. The compound's structure allows it to act as a bioisostere for phenyl rings in various bioactive molecules, which can influence its pharmacological properties.
Research indicates that the compound can inhibit specific signaling pathways, notably the Hedgehog signaling pathway, which is crucial in developmental processes and cancer biology. The following table summarizes key findings related to its biological activity:
| Compound | IC50 (µM) | Biological Activity | Reference |
|---|---|---|---|
| Sonidegib | 0.0015 | Hedgehog pathway inhibitor | |
| trans-76 | 0.48 | Hedgehog pathway inhibitor | |
| cis-76 | 0.24 | Hedgehog pathway inhibitor |
Case Studies
- Hedgehog Signaling Pathway Inhibition :
- Cell Viability Assays :
Research Findings
Recent studies have focused on the physicochemical properties of compounds containing the spiro[3.3]heptane framework:
- Solubility and Lipophilicity :
- Metabolic Stability :
Q & A
Q. What are the established synthetic methodologies for preparing 2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid?
The synthesis typically involves multi-step routes starting from spiro[3.3]heptane scaffolds. A common approach is the introduction of the methoxycarbonyl group via esterification or transesterification. For example, reacting ethylamine with an ester derivative of spiro[3.3]heptane-2-carboxylic acid, followed by LiAlH4 reduction, is a foundational method for amine functionalization . Hydrolysis of methyl esters (e.g., using NaOH or LiOH) under controlled conditions can yield the carboxylic acid moiety with reported yields around 87% . Optimization of reaction parameters (temperature, catalyst, solvent) is critical for enhancing efficiency and purity.
Q. How is the structural elucidation of this compound performed in research settings?
X-ray crystallography is the gold standard for unambiguous structural determination. The SHELX system, particularly SHELXL, is widely used for refining crystal structures, leveraging high-resolution data to resolve the spirocyclic conformation . Complementary techniques include NMR spectroscopy (¹H, 13C, DEPT) to assign protons and carbons, mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy for functional group verification. Single-crystal diffraction provides precise bond lengths and angles critical for confirming the spiro junction geometry .
Q. What experimental approaches are used to determine key physicochemical properties (e.g., pKa, solubility)?
pKa determination employs potentiometric titration or UV-Vis spectrophotometry, with comparisons to structurally similar spiro compounds (e.g., 6-substituted analogs) . Solubility is assessed via phase solubility studies in polar aprotic or aqueous solvents. Thermal stability is evaluated using TGA/DSC, while logP values are measured via shake-flask or HPLC methods. Researchers must account for steric effects from the spiro scaffold, which may influence solubility differently than linear analogs .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the spiro[3.3]heptane core?
Regioselective modification exploits steric and electronic differences between bridgehead positions. For example, tert-butoxycarbonyl (Boc) protection of amines allows selective deprotection under acidic conditions (e.g., TFA in DCM) without affecting ester groups . Transition metal-catalyzed cross-coupling (e.g., Suzuki) can introduce aryl substituents, though strained spiro systems may require tailored ligands. Computational modeling (DFT) aids in predicting reactive sites by analyzing frontier molecular orbitals .
Q. How should researchers troubleshoot inconsistent yields in derivative synthesis?
Yield discrepancies often stem from variations in reaction conditions or impurity profiles. Key steps include:
- Verifying starting material purity via HPLC/NMR.
- Screening catalysts (e.g., Pd for couplings) and bases (e.g., K2CO3 vs. Cs2CO3).
- Monitoring reaction progress by TLC/LC-MS to identify intermediates or byproducts.
- Optimizing work-up procedures (e.g., extraction pH for carboxylic acid isolation) . Systematic Design of Experiments (DoE) approaches are recommended to address contradictions in literature yields.
Q. What computational tools are employed to study conformational dynamics and reactivity?
Density functional theory (DFT, e.g., B3LYP/6-31G*) simulates the spiro system's rigidity and low-energy conformers, correlating substituent effects with properties like pKa . Molecular Dynamics (MD) simulations in explicit solvents predict solvation effects, while docking studies explore host-guest interactions. Validation with experimental data (e.g., XRD, NMR coupling constants) ensures model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
